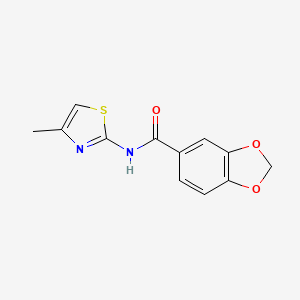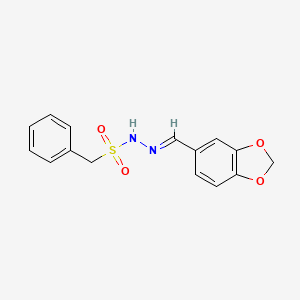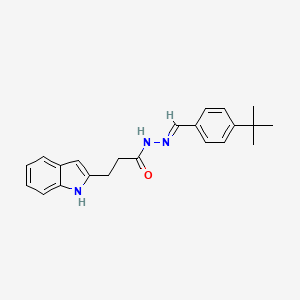![molecular formula C17H19N3O2S B5536055 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step reactions, starting from commercially available piperazines. For instance, FAUC346, a compound with a somewhat similar structure, was synthesized and radiolabeled for potential PET imaging applications, demonstrating the complexity and potential of such molecules in scientific research (Kuhnast et al., 2006).
Molecular Structure Analysis
Detailed molecular structure analysis, including spectroscopic studies and crystal structure determination, offers insights into the compound's conformation and potential interactions. A related compound, N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, was characterized through elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy, and its crystal structure was determined by X-ray analysis (Balaban et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups. For example, piperazine derivatives have been explored for their potential as β-secretase inhibitors, indicating the utility of these frameworks in modulating biological activities (Edraki et al., 2015).
Physical Properties Analysis
Understanding the physical properties, including solubility, melting points, and stability, is crucial for assessing a compound's suitability for various applications. While specific data for N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide is not directly available, similar compounds' synthesis and characterization provide a basis for inferring these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for developing new compounds with desired biological activities. Studies on similar molecules, like the synthesis and evaluation of piperazine derivatives as allosteric enhancers of the A1 adenosine receptor, showcase the chemical versatility and potential therapeutic relevance of these frameworks (Romagnoli et al., 2008).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Dieckmann Cyclization : A study by Aboussafy and Clive (2012) described a Dieckmann cyclization route to synthesize piperazine-2,5-diones. This method involves the cyclization of substructures containing a terminal methylene adjacent to nitrogen, which is a key feature in the synthesis of various piperazine derivatives.
Synthesis of Phosphoric Triamides : Research by Shariatinia et al. (2012) focused on synthesizing new phosphoric triamides containing the P(O)[N]3 skeleton. They characterized these compounds using NMR, IR, Mass spectroscopy, and elemental analysis, highlighting the structural diversity achievable with piperazine derivatives.
Radiolabeling and Imaging
- PET Imaging : A study by Kuhnast et al. (2006) involved synthesizing and radiolabeling N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide for potential use in PET imaging of D3 receptors.
Biological Applications
Antiviral and Antimicrobial Activities : Research by Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat. These compounds exhibited promising antiviral and antimicrobial activities.
Lewis Basic Catalysts : A study by Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. This highlights the potential of piperazine derivatives in catalysis.
BACE1 Inhibitors : Edraki et al. (2015) synthesized N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors, demonstrating the potential therapeutic applications of such compounds in neurodegenerative diseases (Edraki et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-19-8-10-20(11-9-19)17(22)13-5-2-3-6-14(13)18-16(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDRMZHKDHYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)
![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)
![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)
![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)
![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)